molecular formula C13H16O2 B14332054 1-Methyl-3-ethyl-5,6-diacetylbenzol CAS No. 103376-15-4

1-Methyl-3-ethyl-5,6-diacetylbenzol

Cat. No.: B14332054
CAS No.: 103376-15-4
M. Wt: 204.26 g/mol
InChI Key: HONXZIWKCKSQRC-UHFFFAOYSA-N
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Description

1-Methyl-3-ethyl-5,6-diacetylbenzol is an aromatic compound with a benzene ring substituted by methyl, ethyl, and acetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-ethyl-5,6-diacetylbenzol typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride and an aluminum chloride catalyst to introduce acetyl groups onto the benzene ring. The process can be summarized as follows:

    Starting Material: Benzene derivative with methyl and ethyl groups.

    Reagents: Acetyl chloride (CH₃COCl), aluminum chloride (AlCl₃).

    Conditions: The reaction is carried out under anhydrous conditions at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-ethyl-5,6-diacetylbenzol can undergo various chemical reactions, including:

    Oxidation: The acetyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The acetyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

1-Methyl-3-ethyl-5,6-diacetylbenzol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-3-ethyl-5,6-diacetylbenzol involves its interaction with specific molecular targets. The acetyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through pathways involving these molecular interactions.

Comparison with Similar Compounds

    1-Methyl-3-ethylbenzene: Lacks the acetyl groups, making it less reactive in certain chemical reactions.

    1-Methyl-3-ethyl-4-acetylbenzene: Contains only one acetyl group, resulting in different chemical properties and reactivity.

    1-Methyl-3,5-diacetylbenzene: Similar structure but lacks the ethyl group, affecting its overall chemical behavior.

Uniqueness: 1-Methyl-3-ethyl-5,6-diacetylbenzol is unique due to the presence of both methyl, ethyl, and two acetyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

103376-15-4

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

1-(2-acetyl-5-ethyl-3-methylphenyl)ethanone

InChI

InChI=1S/C13H16O2/c1-5-11-6-8(2)13(10(4)15)12(7-11)9(3)14/h6-7H,5H2,1-4H3

InChI Key

HONXZIWKCKSQRC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)C)C(=O)C)C(=O)C

Origin of Product

United States

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